molecular formula C16H15BrO B8197788 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene

4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene

Cat. No.: B8197788
M. Wt: 303.19 g/mol
InChI Key: XOCGDRSTHARVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene (C₁₆H₁₅BrO, MW 327.19) is a bicyclic aromatic compound featuring a benzyloxy group at position 4 and a bromine atom at position 3. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

IUPAC Name

5-bromo-4-phenylmethoxy-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-15-10-9-13-7-4-8-14(13)16(15)18-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCGDRSTHARVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 4-(Benzyloxy)-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the bromine atom can produce the corresponding indene without the bromine substituent.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds similar to 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene have shown promising anticancer properties. For instance, studies indicate that related brominated indenes can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
  • Antimicrobial Properties :
    • The compound exhibits potential antibacterial and antifungal activities. Related compounds have demonstrated significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for structurally similar compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • The bromine atom and benzyloxy group are crucial for the compound's ability to interact with biological targets, potentially acting as enzyme inhibitors or modulators in various biochemical pathways .

Materials Science

  • Liquid Crystals :
    • The synthesis of derivatives containing benzyloxy groups has led to the development of liquid crystalline materials. These materials are characterized by their unique thermodynamic properties, making them suitable for applications in display technologies and sensors .
  • Specialty Chemicals :
    • The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the production of specialty chemicals with tailored properties for industrial applications .

Comparative Analysis of Antimicrobial Activity

The following table summarizes the antimicrobial activity of various compounds related to 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene:

Compound NameMIC (mg/mL)Target Organism
4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indeneTBDTBD
Related Compound A0.0039Staphylococcus aureus
Related Compound B0.025Escherichia coli
Related Compound C0.0048Bacillus mycoides
Related Compound D0.039Candida albicans

Case Study 1: Anticancer Research

In a recent study published in the International Journal of Molecular Sciences, derivatives of brominated indenes were synthesized and evaluated for their cytotoxic properties against human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds demonstrated that specific derivatives showed potent activity against a range of bacterial strains. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility Reactivity Highlights
4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene Not reported Likely soluble in DCM, THF Bromine supports Suzuki coupling; benzyloxy enhances lipophilicity
5-Benzyloxy-6-methoxy-1-indanone Not reported Acetone, chloroform, methanol Ketone participates in aldol condensations
5-Amino-4-bromo-2,3-dihydro-1H-indene Not reported Polar aprotic solvents Amino group facilitates amidation or imine formation
(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride Not reported Water, methanol Chiral center enables asymmetric synthesis; hydrochloride salt improves stability

Key Observations:

  • Solubility: Benzyloxy and methoxy groups (e.g., 5-Benzyloxy-6-methoxy-1-indanone) improve solubility in organic solvents compared to halogenated analogs.
  • Reactivity: Bromine in the target compound is less electrophilic than ketones but more versatile in metal-catalyzed reactions. Amino groups (e.g., 5-Amino-4-bromo-2,3-dihydro-1H-indene) introduce nucleophilicity, enabling SNAr or diazotization.

Biological Activity

The compound 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene features a unique structural arrangement that combines a brominated indene core with a benzyloxy substituent. The presence of both the bromine atom and the benzyloxy group enhances its chemical reactivity and biological activity compared to simpler analogs. The compound can be represented structurally as follows:

C15H13BrO\text{C}_{15}\text{H}_{13}\text{BrO}

The biological activity of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene is believed to stem from its interactions with various biological targets. The bromine atom can participate in halogen bonding, while the benzyloxy group may facilitate interactions through hydrogen bonding with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. The compound was tested alongside standard anticancer drugs such as Paclitaxel and showed promising results in inhibiting cell viability .

Case Study: Anticancer Efficacy

A systematic investigation into the anticancer efficacy of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene was conducted using the following experimental design:

Cell LineTreatment Concentration (µM)Cell Viability (%)Reference
A5491045
HepG21040
MDA-MB-2312055

The results indicate that at a concentration of 10 µM, there was a significant reduction in cell viability across multiple cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene may possess antimicrobial activity. The compound has been explored for its potential to inhibit bacterial growth, although detailed studies are still required to establish its efficacy against specific pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene. Modifications to the bromine and benzyloxy groups can significantly influence its interaction with biological targets. For instance, variations in substituents at different positions on the benzyl ring can enhance or diminish its anticancer potency .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene, and how can intermediates be characterized?

A practical synthesis involves multi-step functionalization of the indene scaffold. For example, benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions, while bromination may employ reagents like NBS (N-bromosuccinimide) under controlled conditions . Key intermediates should be characterized using 1H-NMR to confirm regioselectivity (e.g., integration ratios for aromatic protons) and HPLC for purity analysis. Evidence from similar indene derivatives highlights the importance of optimizing reaction solvents (e.g., ethanol or DMF) and temperature to minimize side products .

Q. What safety protocols are critical when handling 4-(Benzyloxy)-5-bromo-2,3-dihydro-1H-indene?

While specific GHS data for this compound is unavailable, analogs like 5-methyl-2,3-dihydro-1H-indene require:

  • Ventilation : Ensure fume hood use during synthesis .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities.
  • Spectroscopy : 1H-NMR (e.g., δ 7.3–7.5 ppm for benzyl protons) and FT-IR (C-Br stretch ~550 cm⁻¹) provide structural confirmation .
  • Elemental Analysis : Verify Br and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-donating benzyloxy group activates the indene ring toward electrophilic substitution, while the bromo substituent serves as a leaving group in Suzuki or Ullmann couplings. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. For example, the bromine atom’s position at C5 may direct palladium-catalyzed coupling to C4 or C6, depending on ligand choice .

Q. What experimental strategies mitigate degradation of labile intermediates during prolonged synthesis?

  • Temperature Control : Store intermediates at –20°C to slow hydrolysis of the benzyloxy group .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation during bromination .
  • Real-Time Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect degradation byproducts early .

Q. How can contradictions in reported reaction yields for similar indene derivatives be resolved?

Discrepancies often arise from:

  • Impurity Profiles : Compare HPLC traces of starting materials (e.g., residual solvents affecting catalyst activity) .
  • Kinetic vs. Thermodynamic Control : Varying reaction times or temperatures may favor different pathways. Replicate experiments under standardized conditions (e.g., 24-hour reflux in ethanol) .

Q. What computational tools are suitable for studying the compound’s conformational stability?

  • Molecular Dynamics (MD) : Simulate solvent effects on rotational barriers of the benzyloxy group.
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Acidic Hydrolysis : The benzyloxy group may cleave to form 5-bromo-2,3-dihydro-1H-inden-4-ol, detectable via LC-MS .
  • Basic Conditions : Dehydrohalogenation of the C-Br bond could yield indene derivatives with double bonds, confirmed by UV-Vis spectral shifts .

Methodological Recommendations

  • Synthetic Optimization : Use a Design of Experiments (DoE) approach to screen catalysts (e.g., Pd/C vs. CuI) and solvents .
  • Data Reproducibility : Archive raw NMR/HPLC files in open-access repositories for cross-lab validation.
  • Safety Documentation : Maintain a lab-specific SDS with degradation pathways and disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.